6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core structure, which is a fused ring system containing both pyrazole and pyrimidine rings. The presence of a bromine atom at the 6-position and a carboxamide group at the 3-position further defines its chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves the cyclocondensation of 5-amino-3-hetarylpyrazole with malonic acid under specific reaction conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to facilitate the formation of the desired heterocyclic ring system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially modifying its biological activity.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile: Similar in structure but with a nitrile group instead of a carboxamide group.
Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide: A reduced form of the compound with potential anti-tubercular activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: An energetic compound with different functional groups.
Uniqueness
6-Bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs . The presence of the bromine atom and carboxamide group allows for targeted modifications, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN4O/c8-4-1-10-7-5(6(9)13)2-11-12(7)3-4/h1-3H,(H2,9,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZSRBNENJIRBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C(=O)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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